molecular formula C23H17FN2O3S B2432379 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 922040-24-2

2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2432379
CAS RN: 922040-24-2
M. Wt: 420.46
InChI Key: IFQHQBZFJVSHQV-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is a chemical compound that has recently gained attention in scientific research. This compound has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

The study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors highlighted the significance of structural modifications to enhance metabolic stability, indicating the importance of structural components in drug efficacy and stability (Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs demonstrated their potential in photovoltaic applications and ligand-protein interactions, suggesting that compounds with benzothiazole and acetamide components could be useful in both energy generation and biological applications (Mary et al., 2020).

Antimicrobial and Antitumor Activities

A study on substituted 2-aminobenzothiazoles derivatives indicated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Anuse et al., 2019).

Urease Inhibition and Biological Activities

Research on N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives revealed their significant activity in urease inhibition, suggesting applications in addressing conditions related to urease activity (Gull et al., 2016).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3S/c24-17-7-8-18-21(12-17)30-23(25-18)26(13-15-4-2-1-3-5-15)22(27)11-16-6-9-19-20(10-16)29-14-28-19/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQHQBZFJVSHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

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